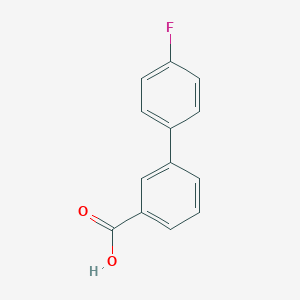

3-(4-Fluorophenyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPLNXKGVRIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382218 | |

| Record name | 3-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-39-3 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic acid (CAS: 10540-39-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(4-Fluorophenyl)benzoic acid (CAS No. 10540-39-3), a biphenyl carboxylic acid derivative. It details the compound's physicochemical properties, a detailed experimental protocol for its synthesis via a Suzuki coupling reaction, and available safety and hazard information. While specific biological signaling pathways for this compound are not extensively documented in the public domain, this guide discusses the known antimicrobial activities of related fluorophenyl-containing pyrazole derivatives, suggesting potential areas for future investigation. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzoic acid moiety substituted with a 4-fluorophenyl group at the 3-position. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 10540-39-3 | [2][3] |

| Molecular Formula | C13H9FO2 | [2][3] |

| Molecular Weight | 216.21 g/mol | [2][3] |

| Synonyms | 4'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | [3] |

| Appearance | White solid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Palladium-catalyzed Suzuki coupling reaction. The general methodology involves the reaction of an aryl bromide with 3-carboxyphenylboronic acid.[2]

Experimental Protocol: Suzuki Coupling

This protocol outlines a general procedure for the synthesis.[2]

Materials:

-

Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

-

3-Carboxyphenylboronic acid (1.05 eq)

-

Sodium carbonate (Na2CO3) (2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.01 eq)

-

10 mM Pd(EDTA) solution

-

Water (H2O)

-

Ethyl acetate (AcOEt)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Concentrated Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a screw-cap reactor, combine the aryl bromide, 3-carboxyphenylboronic acid (1.05 eq), Na2CO3 (2 eq), and TBAB (0.01 eq).

-

Solvent and Catalyst Addition: Add H2O (2 mL/mmol of aryl bromide) and the 10 mM Pd(EDTA) solution (0.3 mL/mmol of aryl bromide) to the reactor.

-

Reaction: Tightly seal the reactor and heat the mixture to 100°C with stirring for 5 hours.

-

Cooling and Dilution: After 5 hours, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL/mmol of aryl bromide).

-

Extraction (Basic): Transfer the mixture to a separatory funnel and extract with a 5% NaHCO3 solution (4 x 10 mL/mmol of aryl bromide). Pool the basic aqueous extracts.

-

Acidification: Acidify the pooled basic extracts to a pH of 3 by the dropwise addition of concentrated HCl while stirring.

-

Extraction (Acidic): Extract the acidified aqueous layer with ethyl acetate (3 x 10 mL/mmol of aryl bromide).

-

Washing: Combine the organic extracts and wash sequentially with H2O (10 mL/mmol of aryl bromide) and brine (10 mL/mmol of aryl bromide).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by preparative HPLC.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the carboxylic acid proton would appear far downfield (>10 ppm).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carboxyl carbon appearing around 167-172 ppm. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF).

-

Mass Spectrometry (ESI-MS): The electrospray ionization mass spectrum would be expected to show a molecular ion peak [M-H]⁻ at approximately m/z 215.05.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a very broad absorption band for the O-H stretch of the carboxylic acid dimer from approximately 2500 to 3300 cm⁻¹.[4][5][6] A strong C=O stretching vibration would be present around 1700 cm⁻¹.[4][5][6]

Biological Activity

Direct studies on the biological activity of this compound are not extensively reported. However, related structures containing fluorophenyl and benzoic acid moieties have been investigated for their therapeutic potential. For instance, various pyrazole derivatives synthesized from fluorophenyl-containing precursors have demonstrated significant antimicrobial activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[7][8][9] Some of these derivative compounds exhibit potent growth inhibition with Minimum Inhibitory Concentration (MIC) values as low as 0.39 μg/mL and are non-toxic to human cells at high concentrations.[7][8] This suggests that this compound could serve as a valuable scaffold or intermediate for the development of novel antimicrobial agents.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[3]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

-

P501: Dispose of contents/container to an approved waste disposal plant.

For handling, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation.[10] Store in a dry, cool, and well-ventilated place in tightly closed containers.[10]

References

- 1. rsc.org [rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic Acid

This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Fluorophenyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular formula, weight, and a representative synthetic protocol.

Core Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C13H9FO2 | [1][2][3] |

| Molecular Weight | 216.21 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10540-39-3 | [1][2] |

Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling reactions. A general methodology, adapted from established procedures, is detailed below. This protocol describes a Suzuki coupling reaction, a widely used method for the formation of carbon-carbon bonds.

Synthesis of this compound via Suzuki Coupling

Materials:

-

3-Bromobenzoic acid or 3-Iodobenzoic acid

-

4-Fluorophenylboronic acid

-

Sodium Carbonate (Na2CO3)

-

Tetrabutylammonium bromide (TBAB)

-

Palladium catalyst (e.g., 10 mM Pd(EDTA) solution)

-

Deionized Water

-

Ethyl acetate (AcOEt)

-

5% Sodium Bicarbonate (NaHCO3) solution

-

Concentrated Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a screw-cap reactor, combine the aryl halide (3-bromobenzoic acid or 3-iodobenzoic acid), 4-fluorophenylboronic acid (1.05 equivalents), sodium carbonate (2 equivalents), and tetrabutylammonium bromide (0.01 equivalents).[3]

-

Add deionized water and the palladium catalyst solution to the reactor.[3]

-

Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Dilute the reaction mixture with ethyl acetate.[3]

-

Perform an aqueous extraction using a 5% sodium bicarbonate solution. The basic extracts are pooled.[3]

-

Acidify the combined basic extracts to a pH of 3 by the dropwise addition of concentrated hydrochloric acid with stirring.[3]

-

Extract the acidified aqueous layer with ethyl acetate. The organic extracts are then pooled.[3]

-

Wash the combined organic extracts with water and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]

-

If necessary, the crude product can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[3]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the key stages of the synthesis and purification process for this compound as described in the experimental protocol.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)benzoic Acid from 3-Carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Fluorophenyl)benzoic acid, a valuable biphenyl carboxylic acid derivative, via the Suzuki-Miyaura cross-coupling reaction. The core of this guide focuses on the reaction between 3-carboxyphenylboronic acid and a suitable fluorinated aryl halide. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the successful execution and understanding of this important transformation. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its high efficiency, functional group tolerance, and the generation of minimal waste, making it a favored method in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly effective for the synthesis of biaryl and substituted aromatic structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.

This guide focuses on the synthesis of this compound, a molecule of interest in medicinal chemistry and drug discovery. The presence of the carboxylic acid and fluoro-substituted phenyl groups provides a scaffold that can be readily modified for the development of novel therapeutic agents. The synthesis is achieved through the coupling of 3-carboxyphenylboronic acid with a 4-fluoro-substituted aryl halide, typically 1-bromo-4-fluorobenzene or 1-fluoro-4-iodobenzene.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

The general experimental workflow for this synthesis involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, work-up, and purification of the final product.

Diagram of the Experimental Workflow:

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents:

-

3-Carboxyphenylboronic acid

-

1-Bromo-4-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add a degassed mixture of toluene and ethanol (e.g., a 4:1 v/v ratio). In a separate vessel, dissolve potassium carbonate (2.0 equivalents) in degassed water and add it to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 5-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Acidification and Second Extraction: Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

This section summarizes the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Aryl Halide | 1-Bromo-4-fluorobenzene | N/A |

| Boronic Acid | 3-Carboxyphenylboronic acid | N/A |

| Catalyst | Pd(EDTA) complex | [1] |

| Base | Sodium Carbonate (Na₂CO₃) | [1] |

| Solvent | Water | [1] |

| Temperature | 100 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 86% | [1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₃H₉FO₂ |

| Molecular Weight | 216.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 178-182 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.8 (m, 3H), ~7.6 (t, 1H), ~7.3 (t, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~167, ~163 (d, J≈245 Hz), ~140, ~136, ~131, ~130 (d, J≈8 Hz), ~129, ~128, ~125, ~116 (d, J≈22 Hz) |

Note: The NMR data presented are predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as specific literature data was not available at the time of this guide's compilation. The carboxylic acid proton in ¹H NMR is often broad and may exchange with residual water in the solvent.

Safety and Handling

-

Aryl Halides and Boronic Acids: These compounds can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Bases: Strong bases like potassium carbonate and sodium carbonate are corrosive. Handle with care to avoid skin and eye contact.

-

Solvents: Organic solvents such as toluene and ethyl acetate are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound from 3-carboxyphenylboronic acid and 1-bromo-4-fluorobenzene. The protocol detailed in this guide, along with the accompanying data and diagrams, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to the experimental procedures and safety precautions outlined will facilitate the successful and safe synthesis of this valuable compound.

References

Spectroscopic Data and Experimental Protocols for 3-(4-Fluorophenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H NMR and ¹³C NMR spectroscopic data for 3-(4-Fluorophenyl)benzoic acid. Due to the absence of publicly available, experimentally verified spectra for this specific compound in the searched literature, this guide presents predicted data based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for the acquisition of NMR data for benzoic acid derivatives.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from known substituent effects and analysis of related molecules, including 4-fluorobenzoic acid and other substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) |

| Aromatic (H2') | ~8.2 | Singlet (or narrow triplet) |

| Aromatic (H6') | ~8.0 | Doublet |

| Aromatic (H4') | ~7.8 | Doublet of doublets |

| Aromatic (H2, H6) | ~7.7 | Doublet of doublets |

| Aromatic (H5') | ~7.6 | Triplet |

| Aromatic (H3, H5) | ~7.2 | Triplet |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and concentration used during experimental data acquisition.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| C-F (C4) | ~163 (d, ¹JCF ≈ 250 Hz) |

| C1' | ~141 |

| C3' | ~139 |

| C1 | ~136 (d, ⁴JCF ≈ 3 Hz) |

| C5' | ~131 |

| C2, C6 | ~130 (d, ³JCF ≈ 8 Hz) |

| C6' | ~129 |

| C2' | ~125 |

| C4' | ~124 |

| C3, C5 | ~116 (d, ²JCF ≈ 22 Hz) |

Note: Predicted coupling constants (J) between carbon and fluorine are provided where applicable.

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra for benzoic acid derivatives, including this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

-

Concentration: Prepare the sample in a concentration range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution to provide a reference peak at 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set between 2 to 4 seconds.

-

Relaxation Delay: Use a delay of 1 to 5 seconds to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: Typically set to 1 to 2 seconds.

-

Relaxation Delay: A shorter delay of 1 to 2 seconds is often used.

-

Number of Scans: A larger number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its NMR spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for NMR analysis.

In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Fluorophenyl)benzoic acid. The information herein is intended to support research, development, and quality control activities by offering a consolidated resource of its fundamental chemical and physical characteristics.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. All quantitative data has been compiled from available chemical databases and literature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Molecular Weight | 216.21 g/mol | --INVALID-LINK--, --INVALID-LINK--[1][3] |

| Melting Point | No experimental data available | |

| Boiling Point | 373.5 ± 25.0 °C (Predicted for isomer) | --INVALID-LINK--[4] |

| Aqueous Solubility | Poorly soluble in water | --INVALID-LINK--[5] |

| pKa (Acid Dissociation Constant) | 4.10 ± 0.10 (Predicted for isomer) | --INVALID-LINK--[4] |

| logP (Octanol-Water Partition Coefficient) | 3.7 (Computed) | --INVALID-LINK--[1] |

| Appearance | Light brown to brown powder | --INVALID-LINK--[2] |

| CAS Number | 10540-39-3 | --INVALID-LINK--, --INVALID-LINK--[1][2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory techniques and established guidelines.

Melting Point Determination

The melting point can be determined using a capillary method with a Mel-Temp apparatus or a similar device.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement:

-

A preliminary "fast run" is conducted by heating at a rate of 5-10 °C per minute to get an approximate melting range.

-

The apparatus is allowed to cool to at least 20 °C below the approximate melting point.

-

A fresh sample is used for a "slow run," with the temperature increased at a rate of approximately 2 °C per minute.

-

-

Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range represents the melting point.

Boiling Point Determination (Microscale)

For small sample volumes, a micro-boiling point determination method is suitable.

-

Apparatus Setup: A small amount of this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube filled with mineral oil.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

Aqueous Solubility Determination (OECD Guideline 105)

The flask method, as described in OECD Guideline 105, is appropriate for substances with solubility above 10⁻² g/L.

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is sealed and agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in g/L or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to a known concentration (e.g., 1 mM). The solution is made acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments. The pH of the solution is measured after each addition using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.

logP Determination (Shake-Flask Method - OECD Guideline 107)

The octanol-water partition coefficient (logP) is determined using the shake-flask method.

-

Pre-saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in either the water-saturated n-octanol or the octanol-saturated water. The two phases are then combined in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

References

Solubility Profile of 3-(4-Fluorophenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(4-Fluorophenyl)benzoic acid in common organic solvents. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the principles of chemical similarity and the known solubility of related compounds such as benzoic acid and 4-fluorobenzoic acid, a qualitative assessment of its expected solubility is presented. Furthermore, this guide provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data in their own laboratories. A workflow for this experimental protocol is also provided in a graphical format.

Introduction to this compound

This compound is a biphenyl carboxylic acid derivative. Its structure, consisting of a benzoic acid moiety substituted with a fluorophenyl group, suggests it is a polar molecule. The presence of the carboxylic acid group allows for hydrogen bonding, which significantly influences its solubility in various solvents. The fluorophenyl group adds a degree of lipophilicity to the molecule. Understanding the solubility of this compound is crucial for its application in areas such as drug discovery and materials science, as solubility impacts formulation, bioavailability, and reaction kinetics.

Qualitative Solubility Assessment

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor. Therefore, it is expected to exhibit moderate to good solubility in polar protic solvents like methanol and ethanol, which can readily engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors and have significant dipole moments. Consequently, this compound is anticipated to be soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid group, the solubility in nonpolar solvents is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected in these solvents.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been found in publicly accessible scientific literature and databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Dimethylformamide | |||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.3. Experimental Workflow Diagram

Spectroscopic Profile of 3-(4-Fluorophenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic features of 3-(4-Fluorophenyl)benzoic acid, a biphenyl compound with potential applications in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on analogous compounds and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for acquiring such data.

Introduction

This compound (C₁₃H₉FO₂) is a fluorinated biphenyl carboxylic acid. The presence of two aromatic rings, a carboxylic acid group, and a fluorine atom gives rise to a distinct spectroscopic fingerprint. Understanding these features is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. The molecular weight of this compound is 216.21 g/mol .[1]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the key spectroscopic techniques used to characterize this compound. These values are predicted based on the analysis of similar aromatic carboxylic acids and fluorinated compounds.

Table 1: Predicted ¹H NMR Spectral Data

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~13.1 | br s | - | 1H | Carboxylic Acid (-COOH) |

| ~8.2 - 8.0 | m | - | 2H | Aromatic Protons (H-2, H-6) |

| ~7.8 - 7.6 | m | - | 3H | Aromatic Protons (H-4, H-5, H-2'/H-6') |

| ~7.4 - 7.2 | t | ~8.8 | 2H | Aromatic Protons (H-3'/H-5') |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.[2][3][4][5][6]

Table 2: Predicted ¹³C NMR Spectral Data

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carboxylic Acid Carbon (-C OOH) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Carbon bearing Fluorine) |

| ~140 | C-1' |

| ~138 | C-3 |

| ~136 | C-1 |

| ~131 | C-5 |

| ~130 (d, ³JCF ≈ 8 Hz) | C-2'/C-6' |

| ~129 | C-4 |

| ~128 | C-2 |

| ~127 | C-6 |

| ~116 (d, ²JCF ≈ 21 Hz) | C-3'/C-5' |

Note: The assignments are based on established chemical shift ranges for substituted benzoic acids and fluorinated aromatic compounds. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings.[3][4][7][8]

Table 3: Predicted ¹⁹F NMR Spectral Data

-

Solvent: DMSO-d₆

-

Reference: CFCl₃

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -113 to -116 | m |

Note: The chemical shift of fluorine in aryl fluorides can be influenced by the solvent and electronic environment.[9][10][11][12]

Table 4: Predicted FT-IR Spectral Data

-

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch of carboxylic acid dimer |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretches |

| ~1300 | Medium | C-O stretch of carboxylic acid |

| ~1220 | Strong | C-F stretch |

| ~830 | Strong | para-disubstituted C-H bend |

| ~750 | Strong | meta-disubstituted C-H bend |

Note: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding.[5][13][14][15]

Table 5: Predicted Mass Spectrometry Data

-

Ionization Mode: Electrospray (ESI), Negative Ion Mode

| m/z | Assignment |

| 215.0517 | [M-H]⁻ (deprotonated molecular ion) |

Note: In positive ion mode, adducts such as [M+H]⁺ (m/z 217.0665) or [M+Na]⁺ (m/z 239.0484) may be observed.[16][17][18][19][20]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the range of approximately -1 to 14 ppm.

-

The relaxation delay should be set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans.

-

Set the spectral width to encompass the expected chemical shift range for aryl fluorides.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[21][22][23][24]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., acetone or methylene chloride).

-

Drop a small amount of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[25]

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plate in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[26][27][28][29]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid or ammonium hydroxide can be added to aid in ionization for positive or negative mode, respectively.[30][31]

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions or adducts. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.[18][19]

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample synthesis to spectroscopic analysis and data interpretation.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. This compound | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. colorado.edu [colorado.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 15. znaturforsch.com [znaturforsch.com]

- 16. rsc.org [rsc.org]

- 17. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-Trifluoromethylbenzoic acid, 4-chlorophenyl ester [webbook.nist.gov]

- 21. rsc.org [rsc.org]

- 22. rsc.org [rsc.org]

- 23. rsc.org [rsc.org]

- 24. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. eng.uc.edu [eng.uc.edu]

- 27. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 28. scribd.com [scribd.com]

- 29. eag.com [eag.com]

- 30. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 31. Rutgers_MS_Home [react.rutgers.edu]

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(4-Fluorophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method provides valuable information about a material's thermal stability, decomposition kinetics, and composition.[1][2] In the pharmaceutical industry, TGA is a critical tool for characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients, which is essential for determining storage conditions, shelf life, and processing parameters.

3-(4-Fluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid. The thermal decomposition of such compounds is expected to be influenced by the stability of the aromatic rings and the lability of the carboxylic acid group. The presence of the fluorine atom may also affect the decomposition pathway.

Predicted Thermal Behavior

Based on the thermal analysis of benzoic acid and other related aromatic compounds, the thermogravimetric analysis of this compound is anticipated to show a single, well-defined weight loss step corresponding to its sublimation or decomposition. The decomposition of benzoic acid is known to yield products such as benzene and carbon dioxide.[3] Similarly, the primary decomposition pathway for this compound is likely to involve decarboxylation.

Experimental Protocol

A detailed experimental protocol for conducting the thermogravimetric analysis of this compound is provided below. This protocol is based on general best practices for TGA of organic compounds.[4]

Instrumentation:

A calibrated thermogravimetric analyzer is required. The instrument should be capable of controlled heating rates and operating under a controlled atmosphere.

Experimental Workflow:

Table 1: Experimental Parameters for TGA of this compound

| Parameter | Value | Rationale |

| Sample Mass | 5-10 mg | To ensure a detectable weight loss and minimize thermal gradients within the sample.[4] |

| Crucible | Alumina or Platinum | These materials are inert and have high thermal conductivity.[4] |

| Temperature Program | ||

| - Initial Temperature | Ambient (~25 °C) | To establish a stable baseline. |

| - Final Temperature | 600 °C | To ensure complete decomposition of the organic molecule. |

| - Heating Rate | 10 °C/min | A common heating rate for initial screening of thermal stability. |

| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition and isolate the thermal decomposition behavior. |

| - Flow Rate | 20-50 mL/min | To ensure an inert environment and efficient removal of decomposition products. |

Data Presentation and Interpretation

The primary outputs of a TGA experiment are the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass change vs. temperature).

Table 2: Predicted TGA Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Decomposition | 200 - 250 (Predicted) | 250 - 300 (Predicted) | ~100% (Predicted) |

Note: The predicted temperature ranges are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Interpretation of Results:

-

TGA Curve: A sharp drop in the TGA curve will indicate the temperature range over which the sample decomposes.

-

DTG Curve: The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.

-

Mass Loss: The percentage of mass loss can be used to infer the decomposition reaction. For this compound (M.W. 216.21 g/mol ), a mass loss corresponding to the loss of CO2 (44.01 g/mol ) would be approximately 20.4%. Complete sublimation or decomposition would result in a near 100% mass loss.

Potential Decomposition Pathway

The thermal decomposition of this compound under an inert atmosphere is likely to proceed via decarboxylation, followed by the potential for further fragmentation or polymerization of the resulting aromatic species at higher temperatures.

Conclusion

This technical guide provides a framework for the thermogravimetric analysis of this compound. While specific experimental data is pending, the outlined protocol and predictive analysis based on analogous compounds offer a solid foundation for researchers and drug development professionals. The thermal stability and decomposition profile are crucial parameters for the safe and effective development of any pharmaceutical compound. It is recommended that the protocol outlined herein be followed to obtain precise experimental data for this compound.

References

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic Acid for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, and potential biological activities of 3-(4-Fluorophenyl)benzoic acid and its analogs, designed for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a fluorinated biphenyl carboxylic acid. The presence of the fluorine atom and the biphenyl scaffold makes it a compound of interest in medicinal chemistry, as these features can influence the molecule's physicochemical properties and biological activity.

IUPAC Name: this compound[1]

Synonyms:

-

4'-Fluoro[1,1'-biphenyl]-3-carboxylic acid[1]

-

4'-Fluoro-biphenyl-3-carboxylic acid

-

3-(p-Fluorophenyl)benzoic acid

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10540-39-3 | [2][3] |

| Molecular Formula | C₁₃H₉FO₂ | [1][2] |

| Molecular Weight | 216.21 g/mol | [1][2] |

| Appearance | White to off-white solid | Generic |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Generic |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[2]

General Procedure for Suzuki Coupling

Reactants:

-

Aryl bromide (e.g., 4-bromofluorobenzene)

-

3-Carboxyphenylboronic acid (1.05 eq)[2]

-

Sodium carbonate (Na₂CO₃) (2 eq)[2]

-

Tetrabutylammonium bromide (TBAB) (0.01 eq)[2]

-

10 mM Pd(EDTA) solution (0.3 mL/mmol aryl bromide)[2]

-

Water (H₂O) (2 mL/mmol aryl bromide)[2]

-

Ethyl acetate (AcOEt)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

In a screw-cap reactor, combine the required aryl bromide, 3-carboxyphenylboronic acid, Na₂CO₃, and TBAB.[2]

-

Add H₂O and the 10 mM Pd(EDTA) solution.[2]

-

Seal the reactor tightly and heat to 100°C with stirring for 5 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Dilute the mixture with ethyl acetate.[2]

-

Perform a liquid-liquid extraction with a 5% NaHCO₃ solution four times.[2]

-

Pool the basic aqueous extracts and acidify to pH 3 by the dropwise addition of concentrated HCl with stirring.[2]

-

Extract the acidified aqueous layer with ethyl acetate three times.[2]

-

Combine the organic extracts and wash with water and then with brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

-

If necessary, purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).[2]

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, extensive research on structurally similar fluorophenyl and benzoic acid derivatives suggests potential antimicrobial properties. These related compounds have shown potent activity against various bacterial strains, including drug-resistant variants.

Antibacterial Activity of Related Compounds

Derivatives of fluorophenyl-substituted pyrazoles have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent.

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Fluorophenyl-Containing Compounds against Staphylococcus aureus

| Compound Structure | Derivative Type | S. aureus Strain | MIC (µg/mL) | Reference |

| 4-[3-(4-Fluorophenyl)-4-[[3-(trifluoromethyl)anilino]-methyl]pyrazol-1-yl]benzoic Acid | Pyrazole derivative | ATCC 33591 | 1 | [4] |

| 3,4-Dichloro substituted aniline derivative of a fluorophenyl pyrazole | Pyrazole derivative | Staphylococci strains | 0.5 | [4] |

| 3,5-Dichloro substituted aniline derivative of a fluorophenyl pyrazole | Pyrazole derivative | Enterococci strains | 4 | [4] |

| Bromo-substituted aniline derivative of a fluorophenyl pyrazole | Pyrazole derivative | - | 0.5 | [4] |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of a compound against bacterial strains, based on methodologies reported for similar compounds.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (medium with DMSO)

-

Spectrophotometer (plate reader)

Protocol:

-

Prepare a bacterial inoculum by diluting an overnight culture in fresh growth medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include positive control wells with a known antibiotic and negative control wells with bacteria and DMSO (at the same concentration as in the test wells).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

Potential Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Research on analogous compounds suggests that a potential mechanism of antibacterial action for fluorophenyl-containing molecules could be the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway.[4] The FAB pathway is essential for the integrity of the bacterial cell membrane and is a validated target for antimicrobial drugs.

Inhibition of key enzymes in this pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), disrupts the production of essential fatty acids, leading to bacterial cell death.

Caption: Proposed mechanism of action via fatty acid biosynthesis inhibition.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in molecules with demonstrated biological activity. While direct experimental data for this specific compound is not extensively documented in the public domain, the information available for structurally related analogs provides a strong rationale for its investigation, particularly in the context of antimicrobial drug discovery. The provided synthesis and biological assay protocols offer a foundational framework for researchers to explore the potential of this and similar molecules. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. This compound | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and hazard information for 3-(4-Fluorophenyl)benzoic acid

An In-depth Technical Guide to 3-(4-Fluorophenyl)benzoic Acid: Safety, Handling, and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive (CAS No. 10540-39-3). The information is intended for professionals in research, scientific, and drug development fields. All quantitative data is summarized in tables for clarity, and relevant experimental protocols and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a biphenyl derivative with the molecular formula C₁₃H₉FO₂.[1] While specific experimental data for this compound is limited in publicly available literature, the properties of the parent compound, benzoic acid, and its fluorinated isomers can provide valuable estimations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |

| Molecular Formula | C₁₃H₉FO₂ | C₇H₆O₂ | C₇H₅FO₂ | C₇H₅FO₂ |

| Molecular Weight ( g/mol ) | 216.21[1] | 122.12 | 140.11 | 140.11 |

| Melting Point (°C) | Data not available | 122 | 123 | 184 |

| Boiling Point (°C) | Data not available | 250 | Data not available | 253.7 |

| Solubility in Water | Data not available | Sparingly soluble | Very soluble | 1200 mg/L |

| Vapor Pressure | Data not available | 0.05 mmHg (for 3-fluorobenzoic acid) | Data not available | Data not available |

Hazard Identification and GHS Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[2] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to ensure safe handling. These include measures for prevention, response, storage, and disposal.

-

Prevention: P264, P270, P280

-

Response: P301+P317, P305+P351+P338, P330, P337+P317

-

Disposal: P501

Toxicological Information

Table 3: Acute Toxicity Data for Benzoic Acid (as a reference)

| Route of Exposure | Species | LD50 Value |

| Oral | Mouse | 2250 mg/kg |

| Oral | Rat | 1700-3040 mg/kg bw/d[3] |

| Dermal | Rabbit | > 2000 mg/kg |

| Inhalation | Rat | > 12.2 mg/L (4h)[3] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling Procedures

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Use only in a chemical fume hood.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves a Suzuki coupling reaction.[1]

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Combine the required aryl bromide, 3-carboxyphenylboronic acid (1.05 eq), Na₂CO₃ (2 eq), and TBAB (0.01 eq) in a screw-cap reactor.[1]

-

Add H₂O (2 mL/mmol of aryl bromide) and a 10 mM Pd(EDTA) solution (0.3 mL/mmol of aryl bromide).[1]

-

Seal the reactor and heat to 100°C with stirring for 5 hours.[1]

-

Cool the mixture to room temperature, dilute with ethyl acetate, and extract with 5% NaHCO₃ solution.[1]

-

Acidify the combined basic extracts to pH 3 with concentrated HCl.[1]

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

If necessary, purify the crude product by preparative HPLC.[1]

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of signaling pathway modulation by this compound in the available literature, structurally related compounds have shown promising biological activity.

Antibacterial Activity of Related Compounds

Derivatives of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus.[4][5]

Research on similar fluorophenyl-substituted compounds suggests a potential mechanism of action involving the inhibition of bacterial fatty acid biosynthesis (FAB).[6] This pathway is essential for the formation of the bacterial cell wall.

Caption: Proposed mechanism of antibacterial action for related compounds.

This potential for antibacterial activity makes this compound and its derivatives interesting candidates for further investigation in the development of new antimicrobial agents.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed professional waste disposal service. Do not allow the product to enter drains.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. The information provided does not constitute a warranty of any kind, express or implied.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-(4-methylphenyl)benzoic Acid|RUO [benchchem.com]

initial discovery and literature references for 3-(4-Fluorophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, serves as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal chemistry. Its structural motif is a key component in the development of various biologically active molecules, demonstrating its significance in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its initial discovery through its synthesis, physicochemical properties, and its role in the development of compounds with potential therapeutic applications. Detailed experimental protocols and visual representations of synthetic workflows and relevant biological pathways are included to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

This compound, with the CAS Number 10540-39-3, is an aromatic carboxylic acid characterized by a benzoic acid moiety substituted with a 4-fluorophenyl group at the 3-position. The presence of the fluorine atom, a bioisostere for the hydrogen atom, can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a valuable building block in drug discovery. This guide delves into the foundational aspects of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₂ | PubChem[1] |

| Molecular Weight | 216.21 g/mol | PubChem[1] |

| CAS Number | 10540-39-3 | ChemicalBook[2], PubChem[1] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Melting Point | Not explicitly found in searches | |

| Boiling Point | Not explicitly found in searches | |

| Solubility | Soluble in organic solvents like ethyl acetate | ChemicalBook[2] |

Synthesis and Experimental Protocols

While the definitive "initial discovery" in early literature remains elusive in readily accessible sources, modern synthetic methods provide robust and well-documented routes to this compound. The Suzuki-Miyaura cross-coupling reaction is a prominent and efficient method for its preparation.

Suzuki-Miyaura Coupling for the Synthesis of this compound

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. A general and effective protocol is detailed below.

Experimental Protocol:

Materials:

-

Aryl bromide (e.g., 3-bromobenzoic acid)

-

4-Fluorophenylboronic acid (1.05 eq)

-

Sodium carbonate (Na₂CO₃) (2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.01 eq)

-

Palladium catalyst (e.g., 10 mM Pd(EDTA) solution)

-

Water (H₂O)

-

Ethyl acetate (AcOEt)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [2]

-

In a screw-cap reactor, combine the required aryl bromide, 3-carboxyphenylboronic acid (1.05 eq), Na₂CO₃ (2 eq), and TBAB (0.01 eq).

-

Add H₂O (2 mL/mmol of aryl bromide) and the 10 mM Pd(EDTA) solution (0.3 mL/mmol of aryl bromide).

-

Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with AcOEt (10 mL/mmol of aryl bromide) and extract with 5% NaHCO₃ solution (4 x 10 mL/mmol of aryl bromide).

-

Pool the basic aqueous extracts and acidify to pH 3 by the dropwise addition of concentrated HCl with stirring.

-

Extract the acidified aqueous layer with AcOEt (3 x 10 mL/mmol of aryl bromide).

-

Combine the organic extracts and wash with H₂O (10 mL/mmol of aryl bromide) and then with brine (10 mL/mmol of aryl bromide).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by preparative-HPLC.

Diagram of Experimental Workflow:

Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.

Role in Drug Discovery and Development

While this compound itself is primarily an intermediate, its structural scaffold is found in molecules with significant biological activity. Research into structurally related fluorophenyl-substituted compounds has indicated potent antibacterial properties.

Potential as an Antibacterial Scaffold

Derivatives of fluorophenyl-substituted benzoic acids have shown promise as antibacterial agents. A potential mechanism of action for some of these compounds is the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for the formation of the bacterial cell wall.

Proposed Signaling Pathway Inhibition:

Caption: Proposed inhibition of bacterial fatty acid biosynthesis by derivatives.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its robust synthesis via modern coupling reactions and the biological potential of its derivatives underscore its importance as a versatile building block. This guide provides a foundational understanding of its core aspects, serving as a valuable resource for researchers and developers in the field. Further exploration into its historical synthesis and direct biological activities will undoubtedly continue to expand its utility and application.

References

Methodological & Application